Photolumazine I

MAIT cell activation MR1 antigen presentation T cell receptor engagement

Standard riboflavin fails to activate MAIT cells due to non-productive MR1 binding. Photolumazine I (PLI) is the validated solution: a naturally occurring riboflavin pathway intermediate that binds MR1 in a high-affinity, TCR-competent conformation. - **Functional validation**: Confirmed agonist via multicanonical MD simulations; stabilizes MR1-antigen complex for MAIT cell activation. - **Assay utility**: Positive control for in vitro MAIT activation; paired with riboflavin as negative control. - **Supply**: High-purity synthesis; immediate shipment for immunology and microbial metabolism research.

Molecular Formula C14H18N4O9
Molecular Weight 386.31 g/mol
Cat. No. B12379682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotolumazine I
Molecular FormulaC14H18N4O9
Molecular Weight386.31 g/mol
Structural Identifiers
SMILES[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O
InChIInChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1
InChIKeyPTYCEIBBGGLADD-PJKMHFRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photolumazine I (PLI) for MAIT Cell Research


Photolumazine I (PLI; CAS 29161-67-9) is a vitamin B2 (riboflavin)-derived pteridine hapten with the IUPAC name 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, defined by the molecular formula C14H18N4O9 and a molecular weight of 386.31 g/mol . Structurally, PLI features a bicyclic lumazine core modified with a ribityl side chain at the N8 position and a carboxyethyl substituent at the C6 position [1]. As a naturally occurring intermediate in the bacterial riboflavin biosynthetic pathway, PLI serves as a model ligand for studying antigen presentation by the MHC class I-related protein MR1 and subsequent activation of Mucosal-Associated Invariant T (MAIT) cells .

MR1 antigen presentation and MAIT cell activation studies

Lumazine ligand–receptor binding characterization

Riboflavin biosynthesis pathway research

Photolumazine I Substitution in MR1-MAIT Assays


Generic substitution of Photolumazine I with its metabolic precursor riboflavin (vitamin B2) or closely related lumazine analogs fails critically in functional assays due to fundamental differences in MR1 binding modes and downstream immunological outcomes. While both PLI and riboflavin are pteridine-based compounds that can engage the MR1 binding pocket, multicanonical molecular dynamics (McMD) simulations reveal that riboflavin binds in multiple, less specific, non-productive configurations that fail to support T cell receptor (TCR) engagement, whereas PLI adopts a specific, high-affinity binding orientation analogous to the potent agonist RL-6-Me-7-OH that stabilizes the MR1-antigen complex for productive MAIT cell activation [1]. Consequently, riboflavin does not activate MAIT cells, rendering it functionally inert in experimental systems designed to interrogate MR1-dependent immune responses [1]. This differential functional outcome underscores that structural similarity alone does not predict immunological activity in the MR1-MAIT axis, necessitating the use of validated agonists like PLI for reproducible experimental results.

Photolumazine I
Adopts specific, productive MR1 binding conformation similar to RL-6-Me-7-OH
vs
Riboflavin
Binds MR1 in multiple, non-productive configurations that do not support TCR engagement
Binding orientation mismatch may abolish MR1-dependent T cell activation in functional assays.
Photolumazine I
Triggers MAIT cell immune response through productive MR1-antigen complex
vs
Riboflavin
Fails to activate MAIT cells; functionally inert in MR1-MAIT axis studies
Functional activity cannot be assumed from structural similarity; direct substitution risks assay failure.

Photolumazine I Comparative Performance Evidence


MR1 Agonist Binding Specificity

Photolumazine I binds to MR1 with a specific, productive conformation highly similar to that of the known high-affinity ligand RL-6-Me-7-OH, a prerequisite for TCR engagement and MAIT cell activation. In contrast, riboflavin (RBF) binds MR1 in multiple less specific, non-productive configurations [1].

MR1 Binding Specificity
Head-to-head
PLI binds MR1 with high specificity in a conformation analogous to the high-affinity ligand RL-6-Me-7-OH, supporting TCR engagement. Riboflavin binds in multiple less specific, non-productive configurations.
Binding specificity distinguishes functional agonist from inert analog.
McMD simulation; structural analysis context
MAIT cell activation MR1 antigen presentation T cell receptor engagement Molecular docking

MAIT Cell Immune Activation

Photolumazine I triggers an immune response through MAIT cell activation, while riboflavin fails to activate MAIT cells entirely. This functional dichotomy was established through subsequent structural analyses linking binding conformation to immunological outcome [1].

MAIT Cell Activation
Head-to-head
PLI triggers an immune response through MAIT cell activation. Riboflavin fails to activate MAIT cells entirely, showing no immune response.
Productive MR1 binding is required for functional assay readout.
Binary activity difference; simulation-consistent
MAIT cell activation MR1 antigen presentation T cell receptor engagement Immune response

PLI and PLIII Binding Mode Similarity

Both Photolumazine I (PLI) and Photolumazine III (PLIII) bind to MR1 with high specificity in a manner similar to the known high-affinity ligand RL-6-Me-7-OH. This contrasts sharply with the non-productive binding observed for riboflavin [1].

Lumazine Binding Similarity
Head-to-head
Both PLI and PLIII bind MR1 with high specificity, similar to RL-6-Me-7-OH. Riboflavin exhibits non-productive binding configurations.
Shared agonist binding profile among lumazine derivatives supports comparative pharmacology.
McMD dynamic docking; structural comparison context
MAIT cell activation MR1 antigen presentation Lumazine derivatives Molecular recognition

Photolumazine I Application Scenarios


MR1-Dependent Agonist for MAIT Cell Activation Assays

Photolumazine I serves as a reliable, functionally validated positive control agonist for in vitro MAIT cell activation assays. As demonstrated by McMD simulations and structural analyses, PLI binds MR1 in a productive conformation that supports TCR engagement and triggers immune responses, whereas riboflavin is functionally inert [1]. For immunology laboratories investigating MR1-restricted T cell biology, PLI provides a defined, reproducible stimulus that ensures assay sensitivity and specificity.

Comparative MR1 Ligand Binding Studies

Researchers investigating the structural determinants of MR1 ligand recognition benefit from Photolumazine I as part of a comparative panel. PLI and its analog Photolumazine III (PLIII) both bind MR1 with high specificity in a manner similar to the high-affinity ligand RL-6-Me-7-OH, while riboflavin represents a structurally related but non-productive binding control [1]. This trio enables systematic interrogation of how subtle structural modifications (e.g., carboxyethyl vs. indolyl substituents at C6) influence binding kinetics, complex stability, and downstream TCR recognition.

Riboflavin Biosynthesis and Microbial Metabolism

As a naturally occurring intermediate in the bacterial riboflavin biosynthetic pathway, Photolumazine I is relevant for studies of microbial vitamin B2 metabolism and the evolutionary conservation of the MR1-MAIT immune surveillance axis [1]. The differential capacity of MR1 to present bacterial riboflavin intermediates (PLI and PLIII) while excluding the mammalian-ubiquitous end-product riboflavin highlights PLI's utility as a tool for dissecting self versus non-self discrimination mechanisms in innate-like T cell responses [1].

Negative Control Validation in MAIT Cell Assays

The documented inability of riboflavin to activate MAIT cells, contrasted with PLI's robust agonist activity, establishes a validated positive/negative control pair for MAIT cell functional assays [1]. Procurement of both compounds allows researchers to confirm assay specificity by demonstrating that observed T cell activation is MR1-ligand-dependent rather than arising from nonspecific stimulation, a critical quality control measure for publication-ready immunology data.

Application
Selection Property
Validation Focus
MAIT cell activation studies
MR1 binding orientation supporting TCR engagement
Assay-specific functional response verification
Comparative MR1 ligand binding research
Lumazine derivative binding specificity profile
Binding configuration and TCR recognition analysis
Bacterial riboflavin pathway studies
Natural intermediate in riboflavin biosynthesis
Self/non-self discrimination mechanisms
MAIT cell assay specificity control
Differential functional activity between PLI and riboflavin
Non-specific stimulation exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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